molecular formula C20H19F4NO2 B2819069 (E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine CAS No. 338401-23-3

(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine

Cat. No.: B2819069
CAS No.: 338401-23-3
M. Wt: 381.371
InChI Key: PTXMICIGMHQXQP-DHRITJCHSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a trifluoromethyl group, and an ethoxy group. These groups are likely to influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the fluorine atoms, which could cause the molecule to have a polar nature. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which could make the compound reactive. Additionally, the presence of the ethoxy group could make the compound susceptible to reactions involving nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of fluorine atoms could increase the compound’s polarity, potentially making it more soluble in polar solvents .

Scientific Research Applications

Metabolic Fate and Environmental Impact

Metabolic Pathways and Toxicological Effects : The metabolic fate of compounds such as amitriptyline and its derivatives has been extensively studied, providing insights into oxidative metabolism and the production of various metabolites. Such studies highlight the importance of understanding the metabolic pathways and potential toxicological effects of chemical compounds on both humans and the environment (Breyer-Pfaff, 2004).

Environmental Presence and Effects on Marine Biota : Research on the presence of chemical compounds in the environment and their effects on marine biota emphasizes the need for careful consideration of the environmental impact of chemical releases. Studies have shown that compounds such as ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane have been detected in water samples, sediments, and marine organisms, suggesting potential risks to aquatic ecosystems and human health due to bioaccumulation (da Silva et al., 2021).

Analytical Techniques and Biodegradation

Analytical Methods for Compound Detection : The development and optimization of analytical methods for the detection and quantification of chemical compounds, including biogenic amines and their metabolites in biological matrices, foodstuff, and beverages, are crucial for understanding their distribution, metabolism, and potential effects. Techniques such as liquid and gas chromatography coupled with mass spectrometry have been highlighted for their sensitivity and specificity (Teunissen et al., 2010).

Biodegradation and Environmental Removal : Studies on the biodegradation of aromatic compounds by microorganisms like Escherichia coli and Pseudomonas species offer insights into the natural processes that can mitigate the environmental impact of chemical pollutants. These studies provide a basis for engineering microbial systems for the effective removal of harmful compounds from the environment (Díaz et al., 2001); (Luengo & Olivera, 2020).

Future Directions

Future research on this compound could involve determining its exact structure, synthesizing the compound, and testing its reactivity and potential biological activity .

Properties

IUPAC Name

(E)-1-[2-(4-fluorophenyl)cyclopropyl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F4NO2/c1-13(18-12-19(18)14-5-7-16(21)8-6-14)25-27-10-9-26-17-4-2-3-15(11-17)20(22,23)24/h2-8,11,18-19H,9-10,12H2,1H3/b25-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXMICIGMHQXQP-DHRITJCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCCOC1=CC=CC(=C1)C(F)(F)F)C2CC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCCOC1=CC=CC(=C1)C(F)(F)F)/C2CC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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